N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound with a complex structure that includes a tetrazole ring, a phenyl group, and a hydroxyethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-phenyl-2H-tetrazole-5-carboxylic acid, which is then reacted with 2-(2-hydroxyethoxy)ethylamine under appropriate conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxyethyl side chain can yield aldehydes or carboxylic acids, while reduction of the nitro group can produce amines.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The hydroxyethoxyethyl side chain may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-hydroxyethoxy)ethyl)acetamide
- N-(2-(2-hydroxyethoxy)ethyl)methacrylamide
- N-(2-(2-hydroxyethoxy)ethyl)maleimide
Uniqueness
N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the hydroxyethoxyethyl side chain and phenyl group makes this compound versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c18-7-9-20-8-6-13-12(19)11-14-16-17(15-11)10-4-2-1-3-5-10/h1-5,18H,6-9H2,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJWKGEYSHLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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